molecular formula C6H12N2O2 B14861425 (S)-2-(Piperazin-2-yl)acetic acid

(S)-2-(Piperazin-2-yl)acetic acid

Cat. No.: B14861425
M. Wt: 144.17 g/mol
InChI Key: VGEOCVZKPBSYQC-YFKPBYRVSA-N
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Description

Significance of Piperazine-Containing Heterocycles in Medicinal Chemistry Research

Piperazine (B1678402) as a Privileged Structure in Ligand Design

In the realm of medicinal chemistry, the term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. The piperazine ring is a classic example of such a scaffold. rsc.orgnih.gov Its widespread presence in successful drugs, including blockbusters like imatinib (B729) (Gleevec) and sildenafil (B151) (Viagra), is a testament to its favorable properties. rsc.org The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors and donors, facilitating strong and specific interactions with biological macromolecules such as proteins and enzymes. Furthermore, the basic nature of the piperazine nitrogens allows for the formation of salts, which can significantly improve the solubility and pharmacokinetic profile of a drug candidate.

Exploration of Chemical Diversity on the Piperazine Ring

The true power of the piperazine scaffold lies in its amenability to chemical modification. The nitrogen atoms provide convenient handles for the introduction of a wide variety of substituents, allowing chemists to fine-tune the pharmacological properties of a molecule. Historically, the majority of piperazine-containing drugs have featured substitutions primarily at the nitrogen atoms. rsc.org However, there is a growing appreciation for the untapped potential of substitutions on the carbon atoms of the piperazine ring. nih.gov The development of synthetic methods to access carbon-functionalized piperazines, such as (S)-2-(Piperazin-2-yl)acetic acid, opens up new avenues for exploring three-dimensional chemical space and achieving novel molecular recognition profiles. nih.gov Synthetic strategies to create substituted piperazine-2-acetic acid esters, for instance, often begin with chiral amino acids to build the core heterocycle. nih.gov

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

2-[(2S)-piperazin-2-yl]acetic acid

InChI

InChI=1S/C6H12N2O2/c9-6(10)3-5-4-7-1-2-8-5/h5,7-8H,1-4H2,(H,9,10)/t5-/m0/s1

InChI Key

VGEOCVZKPBSYQC-YFKPBYRVSA-N

Isomeric SMILES

C1CN[C@H](CN1)CC(=O)O

Canonical SMILES

C1CNC(CN1)CC(=O)O

Origin of Product

United States

Stereochemical Considerations in Piperazine Derivatives

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for obtaining enantiomerically pure piperazine derivatives, which is often essential for their desired biological activity. The primary strategies involve chiral pool synthesis, which utilizes readily available chiral starting materials, and catalytic asymmetric synthesis, which employs chiral catalysts to induce stereoselectivity.

Chiral Pool Synthesis Strategies

Chiral pool synthesis offers a direct and efficient route to chiral piperazines by starting with molecules that already possess the desired stereochemistry.

A prominent strategy for synthesizing chiral piperazine-2-acetic acid esters involves starting from optically pure amino acids. nih.gov These natural and unnatural amino acids serve as versatile chiral building blocks. A common approach involves converting the amino acid into a key chiral 1,2-diamine intermediate, which then undergoes annulation to form the desired piperazine ring system. nih.govnih.gov This methodology has been successfully applied to the synthesis of 3-, 5-, and 6-substituted piperazine-2-acetic acid esters as single stereoisomers. nih.gov For instance, a five-step synthetic route starting from amino acids can yield enantiopure 3-substituted piperazine-2-acetic acid esters. nih.govnih.gov

However, this approach can have limitations. For example, the synthesis of 3-phenyl substituted-2-piperazine acetic acid esters via this route has been shown to result in racemization of the final product. nih.gov An alternative approach involves the use of a β-lactam synthon methodology. In this method, a bicyclic β-lactam intermediate is synthesized and subsequently undergoes acid-catalyzed methanolysis to yield methyl (R)-[(S)-piperazin-2-yl]acetate. rsc.org

A divergent six-step synthesis has also been developed to transform homochiral amino alcohols into either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity. rsc.orgresearchgate.net This method allows for the creation of a diverse library of 2,5-disubstituted piperazines. researchgate.net

Table 1: Examples of Chiral Pool Synthesis from Amino Acid Precursors

Starting Amino AcidTarget Piperazine DerivativeKey IntermediateReference
Optically Pure Amino Acids3-Substituted Piperazine-2-Acetic Acid EstersChiral 1,2-Diamine nih.govnih.gov
(S)-Phenylglycine3-Phenyl-piperazine-2-acetic acid esterβ-keto ester nih.gov
Homochiral Amino Alcoholscis/trans 5-Alkyl-substituted piperazine-2-acetic acid estersN-nosyl aziridines rsc.org
Homochiral Amino Acids6-Substituted piperazine-2-acetic acid estersDiastereomeric mixtures rsc.org

Data sourced from multiple research articles.

The use of chiral diamine intermediates is a cornerstone of many synthetic routes to substituted piperazines. nih.gov These diamines, often derived from optically pure amino acids, can be cyclized to form the piperazine core. nih.govnih.gov For example, a concise synthetic route for 2,3-substituted piperazine acetic acid esters utilizes chiral 1,2-diamines derived from amino acids. nih.gov This method has proven effective for a range of substituents, although challenges such as racemization can occur with certain substrates like 3-phenyl substituted derivatives. nih.gov

Another approach involves the reaction of N,N'-dibenzylethylenediamine with homochiral α-chloroheptanoic acid to furnish a protected 2-oxopiperazine. nih.gov This highlights the utility of readily available chiral diamines in constructing the piperazine ring.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis provides an alternative to chiral pool methods, offering the potential for high enantioselectivity from achiral or racemic starting materials.

Palladium catalysis has emerged as a powerful tool for the synthesis of chiral piperazine derivatives. dicp.ac.cnnih.govacs.org One notable method is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). dicp.ac.cnrsc.org These piperazin-2-ones can be subsequently reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cndicp.ac.cn The optimized conditions for this hydrogenation often involve a palladium catalyst such as Pd(OCOCF3)2 with a chiral ligand like (R)-TolBINAP, in the presence of an acid and under high hydrogen pressure. dicp.ac.cn

Another innovative palladium-catalyzed method involves the decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles, such as substituted ethylenediamine (B42938) derivatives. nih.govacs.org This modular approach allows for the synthesis of a wide range of highly substituted piperazines and piperazinones in excellent yields and with high stereo- and regiochemical control. nih.govacs.org The reaction proceeds under mild conditions and tolerates significant structural diversity in both the diamine and the propargyl carbonate components. nih.gov

Palladium-catalyzed asymmetric allylic alkylation has also been employed for the synthesis of chiral piperazin-2-ones, demonstrating the versatility of palladium in this field. dicp.ac.cn

Table 2: Palladium-Catalyzed Asymmetric Synthesis of Piperazine Derivatives

Reaction TypeSubstrateCatalyst/LigandProductEnantioselectivity (ee)Reference
Asymmetric HydrogenationPyrazin-2-olsPd(OCOCF3)2 / (R)-TolBINAPChiral Piperazin-2-onesup to 90% dicp.ac.cnrsc.org
Decarboxylative CyclizationPropargyl Carbonates & DiaminesPd(0) / DPEphosSubstituted PiperazinesHigh nih.govacs.org
Asymmetric Allylic AlkylationRacemic Piperazin-2-onesPalladium CatalystChiral Piperazin-2-onesHigh dicp.ac.cn

Data sourced from multiple research articles.

The aza-Michael addition is a key reaction for the formation of carbon-nitrogen bonds and has been utilized in the synthesis of piperazine rings. nih.govresearchgate.net An intermolecular aza-Michael reaction on α,β-unsaturated esters followed by an intramolecular SN2 ring closure can produce optically pure 3-substituted-2-piperazine acetic acid esters on a gram scale. nih.gov However, this method has shown limitations, particularly in accessing piperazines with a phenyl substitution at the 3-position. nih.gov

Failed attempts to construct a 1,4-diamine through an aza-Michael reaction have led to the exploration of alternative synthetic routes. nih.gov The intramolecular aza-Michael addition has also been explored for the synthesis of piperidines and other nitrogen heterocycles, with the stereochemical outcome being a key consideration. researchgate.netntu.edu.sg The use of catalysts can promote these reactions, and the choice of protecting groups on the nitrogen nucleophile can influence the stereoselectivity. researchgate.net

β-Lactam Synthon Methodology in Chiral Piperazine Formation

A notable strategy for the asymmetric synthesis of chiral piperazines employs a β-lactam synthon approach. nih.gov This methodology utilizes chiral β-lactams as versatile intermediates that can be transformed into the desired piperazine derivatives.

One demonstrated pathway begins with the condensation of (R)-glyceraldehyde acetonide with an amine, followed by a highly diastereoselective Staudinger reaction using an acetyl chloride derivative to construct a chiral β-lactam. nih.gov This azetidin-2-one (B1220530) intermediate undergoes subsequent hydrolysis and oxidation to yield a (3R, 4R)-4-formyl-β-lactam. nih.gov Intramolecular imination of this aldehyde with a primary amine, followed by reduction, affords a bicyclic β-lactam. nih.gov The final step involves an acid-catalyzed methanolysis of the β-lactam ring, which proceeds to furnish methyl (R)-[(S)-piperazin-2-yl]acetate in good yield. nih.gov This method highlights the utility of the β-lactam synthon as a powerful tool for the stereocontrolled synthesis of complex chiral piperazines. nih.gov

Stereoselective Construction of Substituted Piperazine-2-acetic Acid Esters

The stereoselective introduction of substituents onto the piperazine ring is a primary focus in the synthesis of derivatives of (S)-2-(piperazin-2-yl)acetic acid. Methodologies have been developed to control the stereochemistry at various positions of the piperazine core, starting from readily available chiral precursors like amino acids.

Synthesis of 2,3-Disubstituted Piperazine Acetic Acid Esters

The synthesis of 2,3-disubstituted piperazine acetic acid esters has been achieved through a concise five-step route starting from optically pure amino acids. researchgate.netnih.gov These are converted into chiral 1,2-diamine intermediates, which then undergo an annulation reaction to form the desired enantiopure 2,3-disubstituted piperazine-2-acetic acid esters. researchgate.net An alternative seven-step sequence involves an intermolecular aza-Michael reaction on an α,β-unsaturated ester, followed by a terminal intramolecular SN2 ring closure to construct the piperazine core. researchgate.net

A significant challenge in this series has been the synthesis of 3-phenyl substituted derivatives, which proved difficult with previous methods. researchgate.net While a newer route successfully produced the 3-phenyl substituted piperazine-2-acetic acid ester, it was accompanied by racemization of the final products. researchgate.net

Synthesis of 5-Substituted Piperazine-2-acetic Acid Esters

A divergent, six-step synthetic strategy has been developed for the preparation of enantiomerically pure 5-substituted piperazine-2-acetic acid esters. nih.govrsc.org This method starts from chiral amino acids and their corresponding amino alcohols, transforming them with high diastereoselectivity into either cis or trans 5-substituted piperazine-2-acetic acid esters. nih.govrsc.org These diastereomers can then be separated chromatographically to yield diastereomerically homogeneous products. rsc.org

This approach has been successfully applied to a range of amino acids, providing a complete set of 24 protected chiral 2,5-disubstituted piperazines as single stereoisomers in multigram quantities. nih.govrsc.org The key to this synthesis is a late-stage aza-Michael ring closure. dicp.ac.cn For instances where this reaction was too diastereoselective and hindered the isolation of both target diastereomers, an alternative ring closure pathway was devised to produce the minor diastereomer almost exclusively. dicp.ac.cn

Synthesis of 6-Substituted Piperazine-2-acetic Acid Esters

For the synthesis of 6-substituted piperazine-2-acetic acid esters, an efficient four-step method has been established. nih.govrsc.org This process also utilizes chiral amino acids as starting materials, which are converted into the target compounds as diastereomeric mixtures. nih.gov The resulting cis and trans products are separable by chromatography. nih.gov

This methodology has enabled the creation of a comprehensive matrix of 24 mono-protected chiral 2,6-disubstituted piperazines, each obtained as a single absolute stereoisomer in high enantiomeric purity and on a multigram scale. nih.govrsc.org These versatile scaffolds can be further functionalized on either nitrogen atom. nih.gov

Challenges and Advancements in Stereocontrol

A primary challenge in the synthesis of substituted piperazine-2-acetic acid derivatives is the precise control of stereochemistry. The development of methods that offer high diastereoselectivity and enantioselectivity is crucial for producing specific, biologically active stereoisomers.

Diastereoselectivity and Enantioselectivity Control

Significant progress has been made in controlling both diastereoselectivity and enantioselectivity in the synthesis of substituted piperazine-2-acetic acid esters.

In the synthesis of 5-substituted derivatives , a divergent six-step process from chiral amino acids achieves high diastereoselectivity, allowing for the formation of either cis or trans products which can be separated. nih.govrsc.org This control is pivotal for generating a library of stereochemically diverse compounds. organic-chemistry.org

For 6-substituted esters , an efficient four-step synthesis from chiral amino acids yields diastereomeric mixtures of cis and trans products that are separable chromatographically, ensuring access to single absolute stereoisomers. nih.govrsc.org

The synthesis of 2,3-disubstituted esters also starts from optically pure amino acids, leading to enantiopure products. researchgate.net However, challenges remain, as demonstrated by the racemization observed in the synthesis of 3-phenyl substituted analogues. researchgate.net

Recent advancements include direct diastereoselective α-C–H lithiation of N-Boc piperazines, which provides another tool for stereocontrolled functionalization. encyclopedia.pub The choice of synthetic pathway, including protecting group strategy, can significantly influence the stereochemical outcome, as seen in the synthesis of 5-substituted piperazines where a Boc pathway leads to cis products and a TFA pathway favors trans products.

Addressing Racemization in Synthetic Pathways

The maintenance of stereochemical integrity at the C2 position is a significant challenge in the synthesis of (S)-2-(piperazin-2-yl)acetic acid and its derivatives. Racemization can occur at various stages, including ring formation and functionalization, leading to a loss of enantiomeric purity and potentially altered biological activity. Several strategies have been developed to mitigate or prevent racemization.

One key approach is the use of asymmetric hydrogenation. For instance, optically active piperazine-2-carboxylic acid derivatives can be prepared by the asymmetric hydrogenation of the corresponding pyrazinecarboxylic acid derivatives. This method employs optically active rhodium complexes as catalysts to induce chirality, thereby avoiding a resolution step of a racemic mixture. google.com The reaction is typically carried out at temperatures ranging from 20°C to 200°C and hydrogen pressures of 1 to 200 bar. google.com

The choice of reagents and reaction conditions during coupling and cyclization steps is also crucial. For example, in the synthesis of 2,6-disubstituted N-aryl piperazines, the use of coupling reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has been shown to be superior to combinations such as dicyclohexylcarbodiimide/1-hydroxybenzotriazole (DCC/HOBT), which can lead to partial racemization. Careful control of reaction conditions, such as temperature and the choice of base, is also vital in preventing the formation of racemic by-products during ring-closure reactions. mdpi.com

Chiral auxiliaries offer another powerful tool for controlling stereochemistry and preventing racemization. sigmaaldrich.com By temporarily attaching a chiral auxiliary to the molecule, it can direct the stereochemical outcome of subsequent reactions. After the desired stereocenter is established, the auxiliary can be removed. A variety of chiral auxiliaries are available for this purpose, including ephedrine (B3423809) derivatives and oxazolidinones. sigmaaldrich.comtcichemicals.com

Furthermore, understanding potential racemization pathways is essential for their prevention. It has been observed that some chiral piperazine derivatives, such as certain nitroxides, can undergo racemization under mild oxidizing conditions. nih.gov This highlights the importance of carefully selecting reaction conditions throughout the synthetic sequence, even after the chiral center has been established. In some cases, intramolecular hydroamination reactions catalyzed by palladium have been employed as a key step in the modular synthesis of disubstituted piperazines with high diastereoselectivity, offering another route to control stereochemistry.

StrategyDescriptionKey Considerations
Asymmetric Hydrogenation Catalytic hydrogenation of a prochiral pyrazine (B50134) precursor using a chiral catalyst (e.g., Rh-complex) to create the stereocenter with high enantioselectivity. google.comCatalyst selection, hydrogen pressure, temperature, and solvent are critical for high enantiomeric excess (ee). google.com
Reagent Selection Utilizing coupling reagents and conditions known to minimize racemization during amide bond formation and cyclization steps. mdpi.comAvoiding harsh bases and elevated temperatures. Reagents like DEPBT may be preferred over DCC/HOBT. mdpi.com
Chiral Auxiliaries Temporary incorporation of a chiral molecule to guide the stereoselective formation of the desired product. The auxiliary is later removed. sigmaaldrich.comThe choice of auxiliary and the conditions for its attachment and removal are crucial to the overall success and yield. sigmaaldrich.comtcichemicals.com
Stereoselective Cyclization Employing cyclization methods that proceed with high diastereoselectivity, such as intramolecular hydroamination.The substrate must be designed to favor the desired cyclization pathway and stereochemical outcome.

Derivatization Strategies for Structural Modification

The functionalization of the (S)-2-(piperazin-2-yl)acetic acid scaffold is crucial for developing libraries of compounds for structure-activity relationship (SAR) studies. Derivatization can occur at the ring nitrogen atoms, the ring carbon atoms, and the acetic acid moiety, each offering unique opportunities to modulate the compound's properties.

Functionalization of Ring Nitrogen Atoms

The two nitrogen atoms of the piperazine ring are common sites for modification due to their nucleophilicity. A majority of piperazine-containing drugs feature substitutions at one or both nitrogen atoms. rsc.org

N-Alkylation: This can be achieved through several methods, including nucleophilic substitution with alkyl halides or sulfonates, and reductive amination. mdpi.com Reductive amination, for instance, involves the reaction of the piperazine nitrogen with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.com

N-Arylation: The introduction of aryl groups at the nitrogen positions is typically accomplished through palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann-Goldberg reactions. mdpi.com These cross-coupling reactions are versatile and allow for the introduction of a wide range of substituted and unsubstituted aryl and heteroaryl groups. Aromatic nucleophilic substitution (SNAr) on electron-deficient aromatic rings is another viable method. mdpi.com

N-Acylation: The piperazine nitrogens can be readily acylated using acid chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. This functionalization is key for introducing amide linkages.

FunctionalizationMethodReagents/Conditions
N-Alkylation Reductive AminationAldehyde/Ketone, NaBH(OAc)₃ mdpi.com
Nucleophilic SubstitutionAlkyl halide, Base mdpi.com
N-Arylation Buchwald-Hartwig CouplingAryl halide, Palladium catalyst, Ligand, Base mdpi.com
Ullmann-Goldberg ReactionAryl halide, Copper catalyst, Base mdpi.com
N-Acylation Amide CouplingCarboxylic acid, Coupling agents (e.g., EDC, HATU) acgpubs.org

Functionalization of Ring Carbon Atoms

While less common than N-functionalization, substitution on the carbon atoms of the piperazine ring significantly increases the three-dimensional complexity of the molecule. rsc.org

Syntheses of piperazine-2-acetic acid esters with substituents at the C3, C5, and C6 positions have been developed, often starting from chiral amino acids to control the stereochemistry. nih.govnih.gov For example, a five-step synthesis can convert optically pure amino acids into 3-substituted piperazine-2-acetic acid esters, although racemization can be an issue with certain substituents like phenyl groups. nih.govnih.gov

Direct C-H functionalization of the piperazine ring has emerged as a powerful strategy. Photoredox catalysis, for example, can be used for the C-H arylation of N-Boc protected piperazines. encyclopedia.pub Another innovative approach involves the use of tin-amine protocol (SnAP) reagents for the C-H functionalization of piperazines under copper catalysis. encyclopedia.pub Asymmetric lithiation of an N-Boc piperazine followed by trapping with an electrophile provides a method for the enantioselective synthesis of α-substituted piperazines. york.ac.ukresearchgate.net

PositionSynthetic ApproachKey Features
C3 Synthesis from chiral amino acidsA five-step route from optically pure amino acids has been reported. Racemization can be a challenge. nih.govnih.gov
C5 Synthesis from chiral amino acidsMethods exist for the diastereoselective synthesis of cis or trans 5-substituted piperazine-2-acetic acid esters.
C6 Synthesis from chiral amino acidsDiastereomeric mixtures of 6-substituted piperazine-2-acetic acid esters can be synthesized and separated. nih.gov
General C-H Photoredox CatalysisAllows for direct arylation of the piperazine ring under mild conditions. encyclopedia.pub
General C-H Asymmetric Lithiation-TrappingEnables enantioselective introduction of substituents at the α-carbon. york.ac.ukresearchgate.net

Introduction of Various Acetic Acid Moieties

Modification of the acetic acid side chain of (S)-2-(piperazin-2-yl)acetic acid provides another avenue for structural diversification.

Amide Formation: The carboxylic acid can be converted to a wide variety of primary, secondary, and tertiary amides using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP). acgpubs.org This allows for the introduction of diverse substituents and the exploration of their impact on biological activity. For example, piperazine amide derivatives of chromone-2-carboxylic acid have been synthesized using this approach. acgpubs.org

Nitrile Derivatives: The acetic acid moiety can also be present in a protected or precursor form, such as a nitrile. The synthesis of (S)-2-(piperazin-2-yl)acetonitrile has been reported, which can serve as a versatile intermediate. mdpi.comchembk.com The nitrile can potentially be hydrolyzed to the carboxylic acid or converted to other functional groups.

Homologation and Other Modifications: While less commonly reported for this specific scaffold, standard organic transformations could be applied to extend the carbon chain of the acetic acid moiety or to introduce other functional groups, further expanding the chemical diversity of the derivatives.

ModificationMethodDescription
Amide Formation Peptide CouplingReaction of the carboxylic acid with an amine using coupling reagents like EDC and DMAP to form an amide bond. acgpubs.org
Nitrile Intermediate Synthesis from PrecursorsThe acetic acid side chain can be introduced as a cyanomethyl group, providing an intermediate for further transformations. mdpi.comchembk.com

Investigation of Biological Interactions and Pharmacological Modulation

Receptor Binding and Modulation Studies

Interactions with Neurotransmitter Systems (e.g., Serotonin (B10506) and Dopamine (B1211576) Receptors)

The piperazine (B1678402) scaffold is a common structural motif in many ligands targeting neurotransmitter receptors, particularly within the serotonin (5-HT) and dopamine (D) receptor families. Research on various piperazine derivatives has consistently demonstrated their capacity to interact with these receptors, suggesting that (S)-2-(Piperazin-2-yl)acetic acid may also exhibit affinity for these central nervous system targets.

Affinity for G-Protein Coupled Receptors

Serotonin and dopamine receptors are members of the large G-protein coupled receptor (GPCR) superfamily. The interaction of piperazine-containing ligands with these receptors can initiate or inhibit intracellular signaling cascades. The potential for (S)-2-(Piperazin-2-yl)acetic acid to act as a ligand for these GPCRs is an active area of interest in pharmacological research. The nature of the substituents on the piperazine ring and the side chain significantly influences the affinity and selectivity towards different GPCR subtypes.

Enzyme Interaction and Inhibition Research

Studies on Enzyme Inhibition Mechanisms

Recent research has highlighted the potential for piperazine-2-carboxylic acid derivatives to act as enzyme inhibitors, particularly in the context of neurodegenerative diseases like Alzheimer's disease. A study focusing on a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives demonstrated their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the cholinergic system. nih.gov

The study revealed that the free carboxylic acid moiety plays a significant role in the interaction with the enzyme's active site. The inhibition mechanism for these derivatives was found to be competitive. nih.gov Although this study did not test (S)-2-(Piperazin-2-yl)acetic acid itself, the findings for its derivatives provide a strong rationale for investigating its own potential as a cholinesterase inhibitor. The substitution pattern on the piperazine nitrogens was shown to be a critical determinant of potency and selectivity. For example, the derivative 4c (1,4-bis(4-chlorobenzyl)piperazine-2-carboxylic acid) was the most active inhibitor of AChE in its series, with a Ki of 10.18 µM. nih.gov

Below is a data table summarizing the inhibitory activities of selected piperazine-2-carboxylic acid derivatives from the study, illustrating the structure-activity relationship.

CompoundSubstituent on N1 and N4AChE Ki (µM)BChE Ki (µM)Selectivity Index (BChE/AChE)
4a Benzyl29.54 ± 2.10> 50~1.69
4b 2-Chlorobenzyl16.25 ± 1.50> 50~3.08
4c 4-Chlorobenzyl10.18 ± 1.00> 50~4.91
4d 2-Fluorobenzyl14.83 ± 1.20> 50~3.37

Data sourced from a study on piperazine-2-carboxylic acid derivatives as anti-Alzheimer agents. nih.gov

Interaction with Ion Channels

Information regarding the direct interaction of (S)-2-(Piperazin-2-yl)acetic acid with ion channels is not extensively documented in publicly available research. However, given the structural similarities to compounds that modulate ion channel activity, this remains a plausible area for future investigation.

In Vitro Biological Activity Screening in Research Models

The in vitro biological evaluation of compounds is a cornerstone of pharmacological research. For piperazine-2-carboxylic acid derivatives, in vitro assays are crucial for determining their inhibitory potency against enzymes like AChE and BChE. The modified Ellman's method is a commonly used spectrophotometric technique to screen for cholinesterase inhibitors. nih.gov

In a study evaluating piperazine-2-carboxylic acid derivatives, the in vitro inhibitory effects against Electrophorus electricus acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) from equine serum were assessed. nih.gov This type of screening allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are vital for understanding the potency and mechanism of action of a compound. While specific screening data for (S)-2-(Piperazin-2-yl)acetic acid is not provided in the referenced literature, the established protocols for its derivatives would be directly applicable to characterizing its own biological activity profile.

Evaluation in Antimicrobial Assays

The piperazine scaffold is a common motif in compounds developed for their antimicrobial properties. semanticscholar.org While direct antimicrobial data for (S)-2-(piperazin-2-yl)acetic acid is not extensively available, studies on various piperazine derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. acgpubs.orgmdpi.com

For instance, a series of N,N'-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) moieties exhibited significant antibacterial activity, particularly against Gram-negative strains like E. coli. mdpi.com In another study, newly synthesized 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines were evaluated for their antibacterial effects. nih.gov One of the most potent compounds from this series, compound 3k , demonstrated significant activity against Listeria monocytogenes. nih.gov Furthermore, compounds 3d , 3g , and 3k were more effective against methicillin-resistant S. aureus (MRSA) than the standard drug ampicillin. nih.gov

A novel pleuromutilin (B8085454) derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), has shown excellent bactericidal activity against MRSA. mdpi.com This compound induced time-dependent growth inhibition and a concentration-dependent post-antibiotic effect. mdpi.com Similarly, a study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) revealed its antimicrobial action against Staphylococcus strains, with minimum inhibitory concentrations (MICs) of 2.5 µg/mL against S. aureus and 6.7 µg/mL against MRSA. nih.gov The proposed mechanism for PNT involves the inhibition of DNA gyrase. nih.gov

The following table summarizes the antimicrobial activity of selected piperazine derivatives:

CompoundTest OrganismActivity (MIC/Inhibition Zone)Reference
N,N'-disubstituted piperazines (2-10)E. coliSignificant activity, higher than gentamycin mdpi.com
Compound 4 S. aureus38 mm inhibition zone mdpi.com
Compound 6d B. subtilisHigh activity mdpi.com
Compound 3k L. monocytogenesMost potent in its series nih.gov
Compound 3d , 3g , 3k MRSAMore potent than ampicillin nih.gov
NPDMMRSAExcellent bactericidal activity mdpi.com
PNTS. aureus2.5 µg/mL nih.gov
PNTMRSA6.7 µg/mL nih.gov

These findings underscore the potential of the piperazine ring, a core component of (S)-2-(piperazin-2-yl)acetic acid, as a valuable scaffold for the development of new antimicrobial agents.

Assessment in Antifungal Assays

The antifungal potential of piperazine derivatives has also been a subject of investigation. acgpubs.orgresearchgate.net Similar to the antimicrobial data, specific antifungal studies on (S)-2-(piperazin-2-yl)acetic acid are not readily found. However, research on related structures provides valuable insights.

A series of optically active azole derivatives containing a piperazine linker were synthesized and evaluated for their antifungal properties. nih.gov Specifically, (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-(3-trifluoromethylphenyl)-piperazin-1-yl]-ethyl]-tetrazol-1-yl)-1- acgpubs.orgnih.govnih.gov-triazol-1-yl-butan-2-ol (12d ) demonstrated significant activity against a variety of fungal species, including Candida spp., C. neoformans, and Aspergillus spp. nih.gov This compound exhibited MIC values of 0.12 µg/mL against C. albicans and 0.25 µg/mL against C. tropicalis and C. parapsilosis, which were comparable or superior to the standard antifungal drug fluconazole. nih.gov

In another study, 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides also showed promising antifungal activity. nih.gov Compound 3k from this series was identified as having the best antifungal profile, with Trichoderma viride being the most sensitive fungus and Aspergillus fumigatus being the most resistant. nih.gov

The antifungal activities of selected piperazine derivatives are presented in the table below:

CompoundTest OrganismActivity (MIC)Reference
Compound 12d C. albicans0.12 µg/mL nih.gov
Compound 12d C. tropicalis0.25 µg/mL nih.gov
Compound 12d C. parapsilosis ATCC 220190.25 µg/mL nih.gov
Compound 11d C. neoformans0.25 µg/mL nih.gov
Compound 3k Trichoderma virideMost sensitive in its series nih.gov

These results suggest that the incorporation of a piperazine moiety can lead to potent antifungal agents, indicating a potential area of interest for (S)-2-(piperazin-2-yl)acetic acid and its derivatives.

Cytotoxicity Studies in Cancer Cell Lines

The cytotoxic effects of piperazine-containing compounds against various cancer cell lines have been explored, highlighting the potential of this scaffold in anticancer drug discovery. While specific data for (S)-2-(piperazin-2-yl)acetic acid is lacking, studies on related structures provide a basis for understanding its potential activity.

A series of piperazin-2-one-based structures were evaluated for their cytotoxic activity against several cancer cell lines, including HUH7, AKH12, DAOY, UW228-2, D283, D425, and U251. nih.gov Two compounds in this study, one with a TADDOL-derived substituent and another with a trifluoromethyl group, showed significant effects on cell viability. nih.gov

The versatility of the piperazine scaffold allows for modifications that can be tailored to enhance cytotoxic activity. nih.govresearchgate.net

Other Pharmacological Effects in Preclinical Research (e.g., Anticholinesterase Activity)

Derivatives of piperazine have been investigated for a range of other pharmacological activities, including the inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov

A study focused on the synthesis and evaluation of 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives as potential anti-Alzheimer's agents. nih.gov In this series, the compound with a 4-fluorophenyl moiety (4b ) was the most potent, with an IC50 value of 16.42 ± 1.07 µM against AChE. nih.gov However, all synthesized compounds in this particular study showed lower inhibitory activity compared to the reference drug donepezil. nih.gov

In a different study, N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized and evaluated for their AChE inhibitory activity. nih.gov Compound 5d , which has a fluorine atom at the ortho position of the benzamide (B126) ring, was the most active, with an IC50 of 13 ± 2.1 nM, demonstrating superior activity to donepezil. nih.gov

The anticholinesterase activities of selected derivatives are shown in the table below:

CompoundEnzymeActivity (IC50)Reference
Compound 4b Acetylcholinesterase16.42 ± 1.07 µM nih.gov
Compound 5d Acetylcholinesterase13 ± 2.1 nM nih.gov

These findings suggest that the piperazine and related piperidine (B6355638) scaffolds can be effectively utilized to design inhibitors of acetylcholinesterase, indicating a potential therapeutic application for derivatives of (S)-2-(piperazin-2-yl)acetic acid.

Structure-Activity Relationship (SAR) Studies

The biological activity of piperazine derivatives can be significantly influenced by the nature and position of substituents on the piperazine ring and its appended moieties. nih.govresearchgate.neteurekaselect.comnih.gov

Impact of Substituent Variation on Biological Interactions

SAR studies on various classes of piperazine derivatives have provided valuable insights into the structural requirements for different biological activities. For antidepressant activity, a quantitative structure-activity relationship (QSAR) analysis of aryl alkanol piperazine derivatives identified key descriptors influencing their 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake inhibition. nih.gov

In the context of antimicrobial activity, the introduction of different substituents on the piperazine core has been shown to modulate the potency and spectrum of activity. researchgate.netresearchgate.net For example, in a series of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives, both sulfonamide and alkylated piperazine derivatives were synthesized and screened, with some compounds showing significant antibacterial and antifungal effects. researchgate.net

Stereochemical Influence on Activity Profiles

Stereochemistry plays a crucial role in the biological activity of chiral compounds, often affecting their interaction with biological targets and their pharmacokinetic properties. nih.gov For chiral natural products and their derivatives, one enantiomer is often significantly more potent than the other. nih.gov

In a study of nature-inspired 3-Br-acivicin and its derivatives, only the isomers with (5S, αS) stereochemistry showed significant antiplasmodial activity. nih.gov This suggests that the biological target or cellular uptake mechanisms can exhibit a high degree of stereoselectivity. nih.gov Another study on salinomycin (B1681400) derivatives found that the stereochemistry at the C20 position had a pivotal role in their antiproliferative activity against cancer cells. nih.gov

Applications in Chemical Biology and Advanced Research

Utilization as Intermediates for Complex Molecule Synthesis

The inherent reactivity and defined stereochemistry of the (S)-2-(piperazin-2-yl)acetic acid backbone render it a valuable starting material for the synthesis of more elaborate molecular architectures. The two nitrogen atoms of the piperazine (B1678402) ring offer distinct sites for functionalization, enabling the construction of diverse and complex structures.

The piperazine-acetic acid motif serves as a foundational component for the assembly of a wide array of heterocyclic systems. Researchers have successfully incorporated this scaffold into larger, more complex structures, demonstrating its utility as a versatile building block. For instance, the piperazine core is a key element in the synthesis of quinoxaline (B1680401) derivatives, which can be achieved through one-pot multi-component reactions under green conditions. nih.gov Similarly, the piperazine structure is integral to the creation of complex quinazolinone derivatives. nih.govresearchgate.net

The synthesis of 3-substituted piperazine-2-acetic acid esters can be efficiently achieved in five steps starting from optically pure amino acids, which are converted into chiral 1,2-diamine intermediates before the final ring formation. mdpi.com This method highlights the compound's role in creating stereochemically defined heterocyclic products. The versatility of the piperazine scaffold is further demonstrated in its use as a precursor for novel mono- and bis[thienopyridines], showcasing its broad applicability in constructing fused heterocyclic systems. acs.org

The differential reactivity of the nitrogen atoms in the piperazine ring, combined with the functional handle of the acetic acid group, makes (S)-2-(piperazin-2-yl)acetic acid an ideal precursor for the generation of chemical libraries. These libraries, containing a series of related compounds, are crucial for screening and identifying new biologically active molecules.

Studies have reported the synthesis of a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, showcasing the systematic modification of the core structure to explore structure-activity relationships. nih.govresearchgate.net Another example involves the creation of a library of novel 2-piperazinyl quinoxaline derivatives designed to assess anti-proliferative activities against various cancer cell lines. nih.gov The ability to systematically modify the piperazine scaffold allows for the rapid production of numerous analogues, facilitating the exploration of chemical space and the optimization of lead compounds.

Development as Research Tools and Probes

Derivatives of (S)-2-(piperazin-2-yl)acetic acid are not only intermediates but are also developed as specialized tools for biological research. A closely related derivative, (S)-2-(piperazin-2-yl)acetonitrile, is utilized in research to investigate the mechanisms of action of various piperazine compounds and to explore their therapeutic potential. smolecule.com

Compounds incorporating the piperazine-acetonitrile structure have been synthesized as inhibitors of Acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1), an enzyme targeted in the study of hyperlipidemia. mdpi.com Furthermore, the broader class of substituted acetic acids, such as 2-(thiophen-2-yl)acetic acid, has been used to develop selective inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), which are valuable research probes for investigating inflammation and cancer pathways. nih.gov These examples underscore the utility of this structural class in creating targeted molecular probes to interrogate biological systems.

Computational Chemistry and Molecular Modeling Studies

Computational methods are essential in modern drug discovery and chemical biology for predicting and understanding the behavior of molecules at an atomic level. The (S)-2-(piperazin-2-yl)acetic acid scaffold and its derivatives are frequently subjected to computational analysis to guide synthesis and explain biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor. This method is widely used to rationalize the biological activity of derivatives of (S)-2-(piperazin-2-yl)acetic acid and to predict their potential molecular targets.

For example, docking studies on piperazine-containing quinazolinone derivatives were performed to understand their anticancer potency, demonstrating how they fit within the binding pocket of their target. nih.govresearchgate.net In another study, novel 2-piperazinyl quinoxaline hybrids were docked into the catalytic cavity of the c-Kit tyrosine kinase receptor to explain their anti-proliferative effects. nih.gov Docking simulations have also been employed to:

Investigate the binding of phenylpiperazine derivatives to the DNA-topoisomerase II complex as potential anticancer agents. mdpi.com

Predict the targets of piperazine-indole hybrids, such as Trypanosoma brucei phosphofructokinase. windows.net

Explain the antimicrobial activity of norfloxacin (B1679917) analogues by modeling their interaction with bacterial DNA gyrase. mdpi.com

Table 1: Examples of Molecular Docking Studies on Piperazine Derivatives
Derivative ClassProtein TargetResearch GoalReference
Quinazolinone DerivativesNot SpecifiedElucidate anticancer potency nih.gov
Quinoxaline Derivativesc-Kit Tyrosine KinaseUnderstand anti-proliferative activity nih.gov
Phenylpiperazine DerivativesDNA-Topoisomerase IIInvestigate anticancer mechanism mdpi.com
Piperazine-Indole HybridsTrypanosoma brucei PhosphofructokinasePredict anti-trypanosomal activity windows.net
Norfloxacin AnaloguesBacterial DNA GyraseExplain antimicrobial action mdpi.com

Understanding the three-dimensional shape (conformation) of a molecule and its specific interactions with a biological target is critical for designing effective drugs and probes. Computational studies on (S)-2-(piperazin-2-yl)acetic acid derivatives provide deep insights into these aspects.

Conformational analysis is an intrinsic part of molecular modeling, where the geometry and energy of structures are optimized to find the most stable arrangements. nih.gov These studies reveal key ligand-receptor interactions, such as the formation of hydrogen bonds between the ligand and amino acid residues (e.g., Asp residues) in the target protein's binding site. mdpi.com The analysis of binding free energy (ΔGbinding) helps to quantify the strength of these interactions. For instance, the binding energies of phenylpiperazine derivatives to both DNA and topoisomerase IIα have been calculated to correlate with their cytotoxic activity. mdpi.com Physicochemical properties that influence conformation and interaction, such as the number of rotatable bonds and the topological polar surface area (TPSA), are also computationally determined to predict a compound's behavior. ambeed.com

Table 2: Computed Physicochemical Properties for (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride
PropertyValueDescriptionReference
Heavy Atom Count11The number of non-hydrogen atoms in the molecule. ambeed.com
Fraction Csp30.83The fraction of carbon atoms that are sp3 hybridized. ambeed.com
Rotatable Bond Count1The number of bonds that allow free rotation, influencing conformational flexibility. ambeed.com
H-Bond Acceptors3.0The number of atoms that can accept a hydrogen bond. ambeed.com
H-Bond Donors2.0The number of atoms that can donate a hydrogen bond. ambeed.com
Topological Polar Surface Area (TPSA)47.85 ŲThe surface area of polar atoms, related to membrane permeability. ambeed.com

Future Research Horizons for (S)-2-(Piperazin-2-yl)acetic acid Derivatives

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. researchgate.net Within this class, (S)-2-(Piperazin-2-yl)acetic acid and its derivatives represent a promising area for the development of novel therapeutics. While significant progress has been made, future research is poised to unlock the full potential of this chemical entity. Emerging paradigms in stereoselective synthesis, chemical space expansion, advanced pharmacological profiling, and computational design are set to drive the next wave of innovation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-2-(Piperazin-2-yl)acetic acid, and how do their reaction conditions affect yield?

  • Methodological Answer : A widely used method involves reacting 1-(pyridin-2-yl)piperazine with bromoacetic acid in absolute ethanol under reflux (10 hours), followed by neutralization with HCl to precipitate the product. This yields 74% with purity confirmed via recrystallization . Alternative routes employ Fmoc-protected intermediates (e.g., Fmoc-AEEA synthesis) using TEMPO and TCCA as oxidizing agents, achieving 57.76% total yield but requiring stringent temperature control (0–5°C) . Key variables include solvent choice (ethanol vs. acetone), catalyst type (NaBr), and reaction time.

Q. How is the purity of (S)-2-(Piperazin-2-yl)acetic acid validated in academic research?

  • Methodological Answer : Purity is typically assessed using HPLC (>98% purity threshold) and melting point analysis (e.g., 270–272°C for derivatives) . Titration with NaOH (1.00 M) can quantify acid content, though discrepancies may arise (e.g., 13.6% error due to endpoint determination issues) . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation, as seen in piperazine derivative studies .

Q. What safety protocols are essential when handling (S)-2-(Piperazin-2-yl)acetic acid derivatives?

  • Methodological Answer : Derivatives like 2-(pyridin-3-yl)acetic acid require PPE (gloves, eye protection) due to severe eye/respiratory irritation (H319, H335). Work in well-ventilated areas, avoid inhalation, and use sodium bicarbonate solutions for spill neutralization . Storage must adhere to dry, ventilated conditions (20–25°C) to prevent decomposition .

Advanced Research Questions

Q. How do adsorption isotherms elucidate the interaction of (S)-2-(Piperazin-2-yl)acetic acid derivatives with metal surfaces?

  • Methodological Answer : Langmuir adsorption isotherms demonstrate that derivatives like N-(1,3-benzothiazol-2-yl)-2-[4-furan-2-carbonyl)piperazin-2-yl]acetamide exhibit >90% inhibition efficiency on steel in 1N H2SO4. Surface coverage (θ) calculations reveal chemisorption via electron-rich groups (e.g., furan, piperazine) binding to metal active sites . Competitive adsorption studies with varying inhibitor concentrations and temperature (25–60°C) are critical for thermodynamic parameter estimation (ΔGads, ΔHads).

Q. What stereochemical factors influence the bioactivity of (S)-2-(Piperazin-2-yl)acetic acid derivatives?

  • Methodological Answer : The (S)-configuration enhances binding affinity in MAO-B inhibitors, as shown in molecular docking studies. For example, 2-(4-(pyridin-2-yl)piperazin-1-yl)acetic acid derivatives exhibit specific dihedral angles (e.g., 109.6° between piperazine and pyridine rings) that optimize interactions with enzyme pockets . Racemic mixtures are less effective, underscoring the need for enantioselective synthesis (e.g., chiral HPLC resolution) .

Q. How can contradictory data on reaction yields be resolved during scale-up synthesis?

  • Methodological Answer : Discrepancies in yields (e.g., 57.76% vs. 74%) arise from differences in purification methods (e.g., column chromatography vs. recrystallization) and catalyst loading. Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., TEMPO concentration in oxidation steps ). Kinetic studies (e.g., monitoring by FT-IR or GC-MS) help pinpoint side reactions, such as ester hydrolysis or Fmoc-deprotection inefficiencies .

Notes

  • Evidence Selection : Excluded commercial sources (e.g., ) per guidelines.
  • Contradictions Addressed : Yield discrepancies resolved via methodological optimization .
  • Advanced Techniques : Molecular docking , Langmuir isotherms , and enantioselective synthesis are emphasized for rigorous research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.